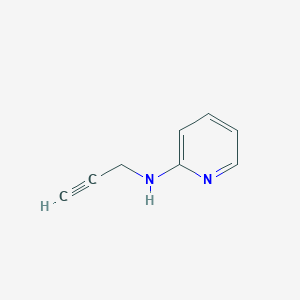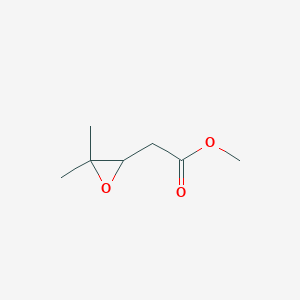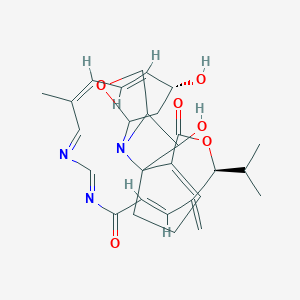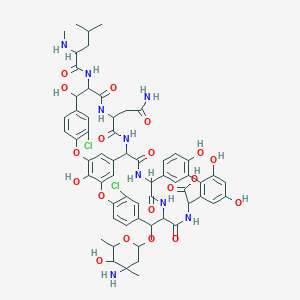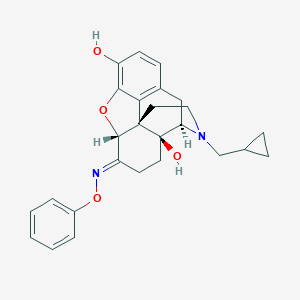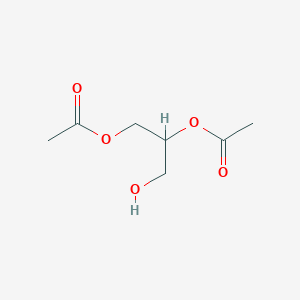
1,2,3-Propanetriol, diacetate
Overview
Description
1,2,3-Propanetriol, diacetate, also known as glycerol diacetate, is a chemical compound with the molecular formula C7H12O5. It is a clear, colorless, hygroscopic liquid with a slight fatty odor. This compound is a derivative of glycerol, where two of the three hydroxyl groups are acetylated .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxypropane-1,2-diyl diacetate, also known as 1,2-Diacetin or 1,2,3-Propanetriol, diacetate, are the Cannabinoid Receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH1) . These targets are associated with tumor aggressiveness and metastasis .
Mode of Action
3-Hydroxypropane-1,2-diyl diacetate acts as a CB1 agonist and a FAAH1 blocker . It binds to both CB1 and FAAH1, leading to stable compound-target interactions . Upregulated CB1 levels cause accumulation of ceramide, which directs cells to apoptosis .
Biochemical Pathways
The compound affects the pathways related to tumor aggressiveness and metastasis . By acting as a CB1 agonist and FAAH1 blocker, it influences the biochemical pathways that control these processes .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, ether, and benzene , which suggests it may have good bioavailability.
Result of Action
The compound shows anticancerous properties in vitro, specifically against ovarian cancer cells . It leads to apoptosis, or programmed cell death, by upregulating CB1 levels .
Action Environment
The action, efficacy, and stability of 3-Hydroxypropane-1,2-diyl diacetate can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, its solubility in various solvents suggests it can act effectively in different biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriol, diacetate can be synthesized through the esterification of glycerol with acetic acid or acetic anhydride. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of glycerol with acetic acid in the presence of a catalyst. The process is optimized to achieve high yields and purity of the product. The reaction mixture is then subjected to distillation to separate the desired diacetate from other by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetriol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed back to glycerol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form glyceric acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Glycerol and acetic acid.
Oxidation: Glyceric acid derivatives.
Substitution: Compounds with different functional groups replacing the acetyl groups.
Scientific Research Applications
1,2,3-Propanetriol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of metabolic pathways involving glycerol derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer, solvent, and additive in the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Glycerol (1,2,3-Propanetriol): The parent compound of 1,2,3-Propanetriol, diacetate, with three hydroxyl groups.
1,2-Propanediol (Propylene glycol): A similar compound with two hydroxyl groups, used as a solvent and antifreeze agent.
1,2-Ethanediol (Ethylene glycol): Another glycol with two hydroxyl groups, commonly used in antifreeze.
Uniqueness
This compound is unique due to its dual acetylation, which imparts different chemical properties compared to its parent compound, glycerol. This modification enhances its solubility in organic solvents and alters its reactivity, making it useful in specific industrial and research applications .
Properties
IUPAC Name |
(2-acetyloxy-3-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDRFCJKNROTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883105 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water. Miscible with ethanol | |
| Record name | GLYCERYL DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
102-62-5, 25395-31-7, 101364-64-1 | |
| Record name | 1,2-Diacetylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-diacylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetriol, diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diacetylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-Glycerol 1,2-diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,2-Diacetin typically synthesized?
A: 1,2-Diacetin can be synthesized through enzymatic hydrolysis of triacetin, a common food additive. This reaction is often catalyzed by lipases, particularly Candida antarctica lipase B (CALB) immobilized on supports like octyl agarose (CALB-OC). [, ] This enzymatic approach offers high regioselectivity, primarily yielding 1,2-diacetin over other isomers. [, ]
Q2: What are the potential applications of 1,2-Diacetin beyond its antimicrobial activity?
A: While its antimicrobial properties are notable, 1,2-Diacetin is also identified as a constituent in various plant extracts, including Tinospora crispa, Rumex confertus, and Smilax china. [, , ] These plants are traditionally used for their medicinal properties, such as antipyretic, antiparasitic, antifungal, antidiabetic, and antitumor activities, although the specific contribution of 1,2-Diacetin to these effects requires further investigation. []
Q3: How does the structure of 1,2-Diacetin relate to its properties?
A: 1,2-Diacetin is a di-ester of glycerol, with acetyl groups attached to the 1 and 2 positions of the glycerol backbone. This structure likely influences its susceptibility to enzymatic hydrolysis by lipases, as demonstrated by the selective production of 1,2-diacetin from triacetin using CALB-OC. [, ] Further research is needed to elucidate how specific structural features of 1,2-diacetin and its derivatives contribute to their observed biological activities.
Q4: What analytical techniques are commonly used to characterize and quantify 1,2-Diacetin?
A: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify 1,2-Diacetin in complex mixtures, such as plant extracts. [, , ] This technique enables separation of different compounds based on their volatility and provides information about their mass-to-charge ratios, aiding in structural elucidation. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
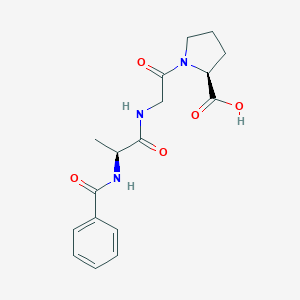

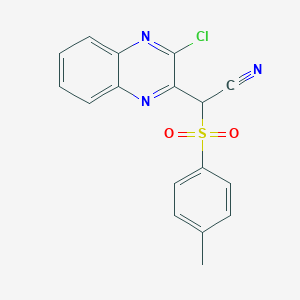
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
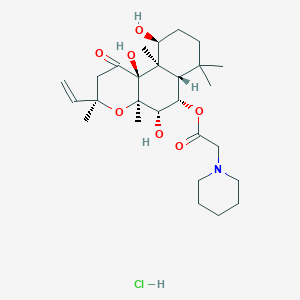
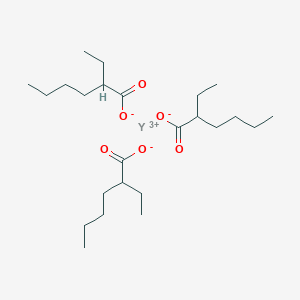
![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
